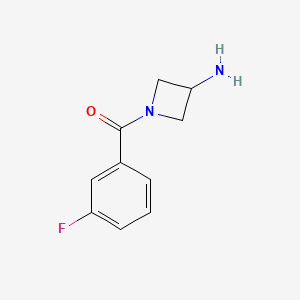
1-(3-Fluorbenzoyl)azetidin-3-amin
Übersicht
Beschreibung
1-(3-Fluorobenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorobenzoyl)azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzoyl)azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetische Chemie
Azetidine sind bekannt für ihre Reaktivität und Vielseitigkeit in der synthetischen Chemie . Sie können als Zwischenprodukte in verschiedenen synthetischen Transformationen verwendet werden, die zur Herstellung von funktional dekorierten heterocyclischen Verbindungen führen .
Peptidomimetische und Nukleinsäurechemie
Azetidine gelten aufgrund ihrer Eignung als Aminosäure-Surrogate als bemerkenswert. Sie haben Potenzial in der Peptidomimetik und Nukleinsäurechemie .
Katalytische Prozesse
Azetidine haben wichtige Perspektiven in katalytischen Prozessen, einschließlich Henry-, Suzuki-, Sonogashira- und Michael-Additionen .
Ringöffnungs- und Expansionsreaktionen
Aufgrund ihrer gespannten Struktur sind Azetidine hervorragende Kandidaten für Ringöffnungs- und Expansionsreaktionen .
Synthese von heterocyclischen Aminosäurederivaten
Azetidine können bei der Synthese neuer heterocyclischer Aminosäurederivate verwendet werden. Beispielsweise kann das Ausgangs-(N-Boc-azetidin-3-yliden)acetat aus (N-Boc)azetidin-3-on durch die DBU-katalysierte Horner-Wadsworth-Emmons-Reaktion erhalten werden, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die gewünschten funktionalisierten 3-substituierten 3-(Acetoxymethyl)azetidine zu ergeben .
Suzuki-Miyaura-Kreuzkupplungsreaktion
Die Synthese und Diversifizierung neuartiger heterocyclischer Aminosäurederivate kann durch die Suzuki-Miyaura-Kreuzkupplung des entsprechenden bromierten Pyrazol-Azetidin-Hybrids mit Boronsäuren erreicht werden .
Biologische Aktivität
1-(3-Fluorobenzoyl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
1-(3-Fluorobenzoyl)azetidin-3-amine features a fluorobenzoyl group attached to an azetidine ring. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that azetidine derivatives, including 1-(3-Fluorobenzoyl)azetidin-3-amine, exhibit significant antimicrobial activity. In a study examining various azetidine derivatives, compounds similar to 1-(3-Fluorobenzoyl)azetidin-3-amine showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotics .
Anticancer Activity
Azetidine derivatives have been recognized for their anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of 1-(3-Fluorobenzoyl)azetidin-3-amine in these contexts remains to be fully elucidated but is anticipated to follow similar pathways.
The biological activities of 1-(3-Fluorobenzoyl)azetidin-3-amine may be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Many azetidine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, potentially altering cellular responses to stimuli.
Case Studies and Research Findings
Several studies have explored the biological effects of azetidine derivatives:
- Antiviral Activity : A related azetidine compound demonstrated moderate antiviral effects against human coronaviruses, with an EC50 value indicating effective inhibition at micromolar concentrations . This suggests that 1-(3-Fluorobenzoyl)azetidin-3-amine may also possess similar antiviral properties.
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that azetidine derivatives could induce significant cytotoxic effects with IC50 values ranging from 14.5 to 97.9 µM . These findings indicate a promising therapeutic index for further development.
Summary of Biological Activities
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFSIPWSUZTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















